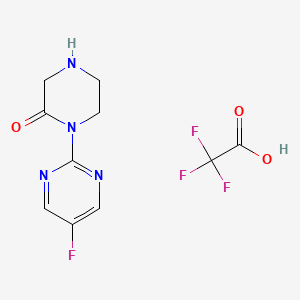

1-(5-Fluoropyrimidin-2-yl)piperazin-2-one trifluoroacetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Chemical Synthesis and Herbicidal Applications

1-(5-Fluoropyrimidin-2-yl)piperazin-2-one trifluoroacetic acid and related compounds have been explored in the context of chemical synthesis with potential applications in developing herbicidal sulfonylureas. Researchers have synthesized new pyrimidine and triazine intermediates, demonstrating selectivity in post-emergence herbicides in cotton and wheat due to specific metabolic pathways and structural selectivity. These advancements suggest the compound's potential in agricultural chemistry and herbicide development (Hamprecht et al., 1999).

Anticancer Research

In anticancer research, derivatives of this compound, such as triazolopyrimidines, have shown unique mechanisms of action by inhibiting tubulin binding and overcoming multidrug resistance. This highlights the compound's potential as a basis for developing new anticancer agents with novel mechanisms of action, offering hope for treatment options against resistant cancer types (Zhang et al., 2007).

Pharmacokinetic Improvements in Drug Development

The structural modification of 1-(5-Fluoropyrimidin-2-yl)piperazin-2-one derivatives has been linked to improved pharmacokinetic profiles in drug development. Specifically, fluorination has shown to enhance the pharmacokinetic properties of human 5-HT1D receptor ligands, indicating the significance of such modifications in developing drugs with better absorption and bioavailability profiles (van Niel et al., 1999).

Soluble Epoxide Hydrolase Inhibition

Research into 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors, related to this compound, has identified these compounds as inhibitors of soluble epoxide hydrolase. This enzyme plays a crucial role in various physiological processes, and its inhibition can have significant therapeutic potential in treating diseases related to the enzyme's activity. The triazine heterocycle is essential for potency and selectivity, underscoring the importance of structural elements in medicinal chemistry (Thalji et al., 2013).

Propiedades

IUPAC Name |

1-(5-fluoropyrimidin-2-yl)piperazin-2-one;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN4O.C2HF3O2/c9-6-3-11-8(12-4-6)13-2-1-10-5-7(13)14;3-2(4,5)1(6)7/h3-4,10H,1-2,5H2;(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INQDBJOMFALMGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1)C2=NC=C(C=N2)F.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F4N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3,4-dimethoxyphenyl)-6-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2936149.png)

![2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-4-methoxypyrimidine](/img/structure/B2936155.png)

![(E)-2-cyano-3-ethoxy-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2936164.png)

![N-(4-chlorophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2936165.png)

![4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2936168.png)